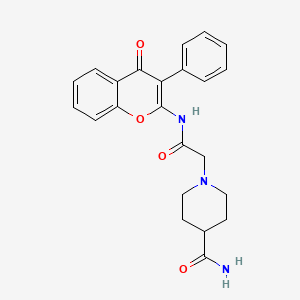

1-(2-氧代-2-((4-氧代-3-苯基-4H-色满-2-基)氨基)乙基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

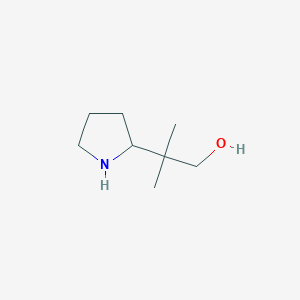

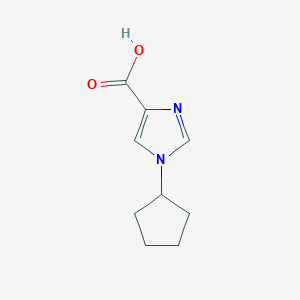

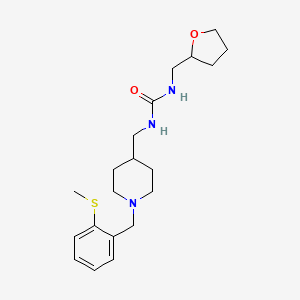

The compound 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their biological activities, which include anti-acetylcholinesterase, antiproliferative, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. For instance, in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety significantly increased anti-acetylcholinesterase activity . Similarly, the introduction of a triazine heterocycle in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides was crucial for achieving high potency and selectivity as inhibitors of soluble epoxide hydrolase .

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a critical role in their biological activity. The basic nitrogen atom of the piperidine ring is a key feature that influences activity. For example, the presence of a benzoyl group with a substituent at the nitrogen atom of benzamide dramatically enhanced anti-acetylcholinesterase activity . The triazine heterocycle in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides is another example of a critical functional group that is essential for the compound's potency .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that are essential for their biological function. The anti-acetylcholinesterase activity of certain piperidine derivatives is attributed to their ability to interact with the acetylcholinesterase enzyme, inhibiting its function . The antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides is due to their action as tubulin inhibitors, which disrupts microtubule dynamics and cell division .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile and therapeutic potential. For example, the introduction of a phenyl group substitution in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides was important for reducing clearance and improving oral exposure . These properties are crucial for the development of piperidine derivatives as drug candidates.

科学研究应用

合成和生物学评估

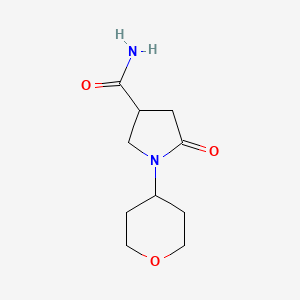

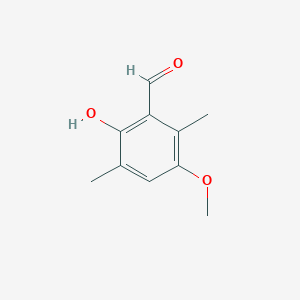

含有各种官能团的香豆素衍生物已被合成并评估其生物学特性。例如,已经报道了涉及噻唑烷-4-酮环的香豆素衍生物的合成,其中关键中间体是通过涉及水杨醛和丙二酸二乙酯的反应制备的,然后进行一系列反应得到最终化合物。然后测试这些化合物对一系列细菌和真菌的抗菌活性,展示了香豆素基化合物在抗菌应用中的潜力(Ramaganesh 等,2010)。

抗癌和细胞毒活性

另一个研究领域涉及嘧啶-哌嗪-色满和-喹啉共轭物的合成,它们针对人乳腺癌细胞系进行了评估。其中一些化合物显示出有希望的抗增殖活性,表明此类化学结构在癌症治疗中的潜力(Parveen 等,2017)。

抗菌评估

新型苄基-1-芳基-1H-苯并[f]色满-2-甲酰胺衍生物已被合成并评估其抗菌活性。一些化合物对革兰氏阴性菌和革兰氏阳性菌均表现出显着作用,突显了基于色满的化合物在开发新的抗菌剂方面的多功能性(Pouramiri 等,2017)。

化学传感器应用

香豆素衍生物也已被探索用作化学传感器,用于检测 Cu2+ 和 H2PO4− 等离子体。一项特定的研究合成了基于香豆素的化学传感器,展示了对这些离子的“开-关-开”荧光响应,表明在环境监测和生物化学中的应用(孟等,2018)。

未来方向

Given the interesting structure of this compound and the known activities of similar compounds, it could be a promising candidate for further study. Potential areas of research could include the synthesis of analogs, investigation of the mechanism of action, and testing for various biological activities .

属性

IUPAC Name |

1-[2-oxo-2-[(4-oxo-3-phenylchromen-2-yl)amino]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c24-22(29)16-10-12-26(13-11-16)14-19(27)25-23-20(15-6-2-1-3-7-15)21(28)17-8-4-5-9-18(17)30-23/h1-9,16H,10-14H2,(H2,24,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKURRWBAMLMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate](/img/structure/B2554031.png)

![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)

![N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2554047.png)

![N-(4-chloro-2-fluorophenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2554052.png)